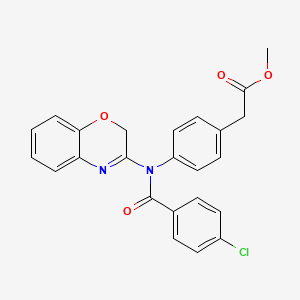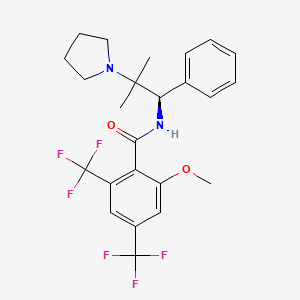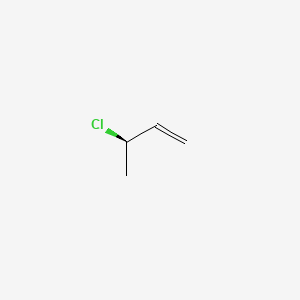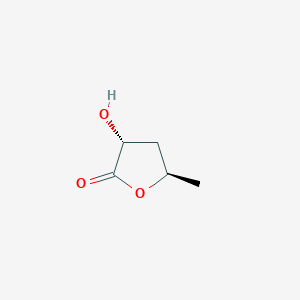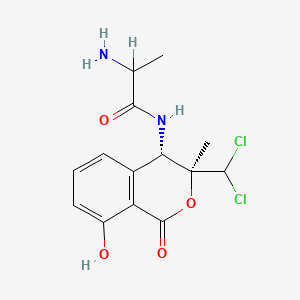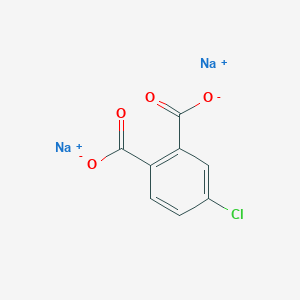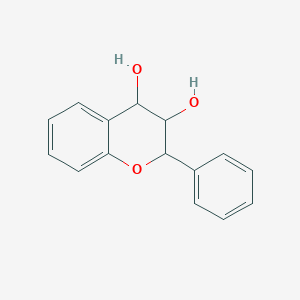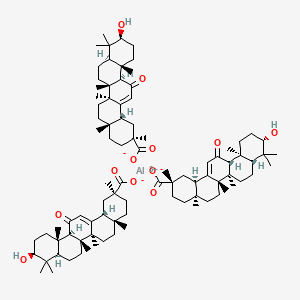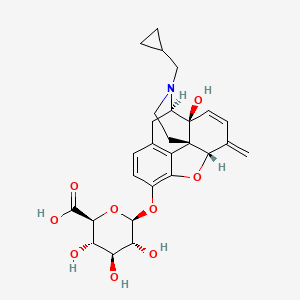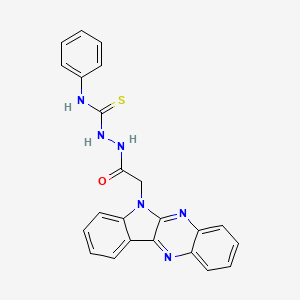
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its potential in medicinal chemistry due to its ability to interact with DNA and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of acids such as glacial acetic acid or hydrochloric acid . The reaction is often carried out under reflux conditions or using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium hexacyanoferrate(III).
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium hexacyanoferrate(III)) . Reaction conditions vary depending on the desired transformation but often involve heating or microwave irradiation to accelerate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6H-indolo(2,3-b)quinoxaline can yield quinoxalinone derivatives .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activities . The compound’s interaction with DNA is influenced by the substituents on the indoloquinoxaline ring, which can enhance binding affinity and thermal stability of the DNA complex .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-fused quinoxaline structure, known for its anticancer properties.
NCA0424, B-220, and 9-OH-B-220: Highly active 6H-indolo(2,3-b)quinoxaline derivatives with significant DNA binding affinity and multidrug resistance modulating activities.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the phenylamino and thiocarbonyl groups contributes to its distinct DNA intercalation properties and potential therapeutic applications .
Properties
CAS No. |
116989-60-7 |
|---|---|
Molecular Formula |
C23H18N6OS |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H18N6OS/c30-20(27-28-23(31)24-15-8-2-1-3-9-15)14-29-19-13-7-4-10-16(19)21-22(29)26-18-12-6-5-11-17(18)25-21/h1-13H,14H2,(H,27,30)(H2,24,28,31) |
InChI Key |
WBGMMPQMNHSJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


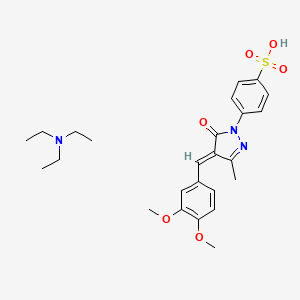
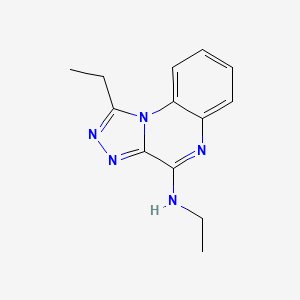
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
